Diethyl [[(3-bromophenyl)amino]methylene]malonate
Overview
Description
Diethyl [[(3-bromophenyl)amino]methylene]malonate is a chemical compound that is part of a broader class of diethyl aryl amino methylene malonate (DAM) derivatives. These compounds are characterized by their ability to form various esterified products and engage in multiple chemical reactions, often used in the synthesis of heterocyclic systems and as intermediates in pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives can involve the protection of amino groups of amino acids using diethyl (ethoxymethylene) malonate, followed by esterification with different alkylation agents . Additionally, diethyl N,N-dimethylaminomethylenemalonate can react with N- and C-nucleophiles to produce various heterocyclic amines and fused heterocyclic systems . These methods demonstrate the versatility of diethyl malonate derivatives in synthesizing complex organic molecules.
Molecular Structure Analysis
The molecular structure of diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives has been elucidated using single-crystal X-ray diffraction. These derivatives exhibit a co-planar conformation with strong intramolecular N–H⋯O hydrogen bonding, forming a six-membered ring motif. Substituents like chloro and nitro groups can influence the strength of hydrogen bonding and the overall molecular conformation . The crystal structure of a related compound, diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate, has been reported to show significant conjugating effects along the molecule, with interactions such as C-H⋯π and weak hydrogen bonds contributing to the organization of molecules in the crystal .
Chemical Reactions Analysis
Diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 4-halo-3-oxobutanoate with diethyl malonate in the presence of sodium hydride can yield different diethyl esters . These reactions are crucial for the synthesis of complex organic molecules and can lead to the formation of diverse structures with potential applications in medicinal chemistry and material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds and substituent effects can affect properties such as solubility, melting point, and reactivity. For example, the synthesis and crystal structure analysis of substituted diethyl malonate revealed intermolecular hydrogen bonds leading to the formation of one-dimensional chains, which could impact the compound's physical state and chemical behavior .
properties
IUPAC Name |
diethyl 2-[(3-bromoanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUXYLRAWWSESX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [[(3-bromophenyl)amino]methylene]malonate |
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